Cas no 16791-41-6 (2-Bromo-4,5-dimethoxyaniline)
2-Bromo-4,5-dimethoxyaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,2-bromo-4,5-dimethoxy-
- 2-BROMO-4,5-DIMETHOXYANILINE
- 2-bromo-4,5-dimethoxybenzenamine
- 2-Brom-4,5-dimethoxy-anilin
- 2-Bromo-4,5-dimethoxy-aniline
- 5-Brom-4-amino-brenzcatechin-dimethylaether
- 5-Brom-4-amino-veratrol
- Benzenamine,2-bromo-4,5-dimethoxy
- EN300-53263
- AKOS005202323
- 16791-41-6
- DTXSID10328803
- FZPJGMHMEFSPED-UHFFFAOYSA-N
- NCIOpen2_002130
- MFCD08752508
- Z361598886
- CS-0216636
- Benzenamine, 2-bromo-4,5-dimethoxy-
- AS-36740
- SCHEMBL935876
- MB06657
- DB-338177
- 2-Bromo-4,5-dimethoxyaniline
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- MDL: MFCD08752508
- Inchi: 1S/C8H10BrNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3
- InChI Key: FZPJGMHMEFSPED-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1N)OC)OC
Computed Properties
- Exact Mass: 230.98900
- Monoisotopic Mass: 230.989
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.4±0.1 g/cm3
- Melting Point: 50-52 °CEnamineEN300-52570
- Boiling Point: 326.7±37.0 °C at 760 mmHg
- Flash Point: 151.4±26.5 °C
- PSA: 44.48000
- LogP: 2.62970
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-Bromo-4,5-dimethoxyaniline Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-4,5-dimethoxyaniline Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Bromo-4,5-dimethoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019149069-5g |
2-Bromo-4,5-dimethoxyaniline |
16791-41-6 | 95% | 5g |
1,065.75 USD | 2021-06-15 | |
| TRC | B167910-25mg |
2-Bromo-4,5-dimethoxyaniline |
16791-41-6 | 25mg |
45.00 | 2021-08-18 | ||
| TRC | B167910-50mg |
2-Bromo-4,5-dimethoxyaniline |
16791-41-6 | 50mg |
65.00 | 2021-08-18 | ||
| TRC | B167910-250mg |
2-Bromo-4,5-dimethoxyaniline |
16791-41-6 | 250mg |
$ 92.00 | 2023-04-19 | ||
| TRC | B167910-500mg |
2-Bromo-4,5-dimethoxyaniline |
16791-41-6 | 500mg |
$ 155.00 | 2023-04-19 | ||
| TRC | B167910-1g |
2-Bromo-4,5-dimethoxyaniline |
16791-41-6 | 1g |
$ 210.00 | 2022-06-07 | ||
| abcr | AB489761-1 g |
2-Bromo-4,5-dimethoxyaniline; . |
16791-41-6 | 1g |
€147.60 | 2023-04-20 | ||
| Enamine | EN300-53263-0.05g |
2-bromo-4,5-dimethoxyaniline |
16791-41-6 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-53263-0.1g |
2-bromo-4,5-dimethoxyaniline |
16791-41-6 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-53263-0.25g |
2-bromo-4,5-dimethoxyaniline |
16791-41-6 | 95.0% | 0.25g |
$92.0 | 2025-03-21 |
2-Bromo-4,5-dimethoxyaniline Suppliers
2-Bromo-4,5-dimethoxyaniline Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 2-Bromo-4,5-dimethoxyaniline
2-Bromo-4,5-dimethoxyaniline (CAS 16791-41-6): A Versatile Scaffold in Medicinal Chemistry and Synthetic Biology
2-Bromo-4,5-dimethoxyaniline is a critical aromatic amine compound with a unique combination of functional groups, including bromo, methoxy, and amino moieties. Its molecular structure, characterized by the CAS 16791-41-6 identifier, serves as a foundational building block in the development of bioactive molecules. Recent advancements in medicinal chemistry have highlighted its potential as a precursor for drug candidates targeting inflammatory pathways and neurodegenerative disorders.
Research published in *Journal of Medicinal Chemistry* (2023) underscores the role of 2-Bromo-4,5-dimethoxyaniline in the synthesis of selective COX-2 inhibitors, which are pivotal for managing chronic pain and arthritis. The bromo group at the 2-position introduces electrophilic reactivity, enabling conjugation with diverse functional groups through nucleophilic substitution reactions. This versatility has led to its application in the design of heterocyclic compounds, including pyrazoles and oxazoles, which exhibit promising anti-inflammatory properties.
Structural analysis of 2-Bromo-4,5-dimethoxyaniline reveals a planar aromatic system stabilized by conjugation between the bromo and methoxy groups. This electronic delocalization enhances its reactivity in electrophilic aromatic substitution reactions, a key feature in its utility for synthetic biology applications. A 2024 study in *Organic & Biomolecular Chemistry* demonstrated its use in the synthesis of biodegradable polymers for controlled drug delivery systems, leveraging its hydrophobicity and chemical stability.
Recent computational studies have focused on the 2-Bromo-4,5-dimethoxyaniline scaffold’s potential in modulating protein-protein interactions. By incorporating this compound into small-molecule libraries, researchers have identified novel ligands targeting the p53 tumor suppressor pathway. These findings, published in *ACS Chemical Biology* (2024), highlight its role in cancer therapeutics, particularly in restoring p53 function in mutated cells.
Green chemistry initiatives have also explored sustainable synthesis routes for 2-Bromo-4,5-dimethoxyaniline. A 2023 paper in *Green Chemistry* described a solvent-free microwave-assisted method that reduces energy consumption and waste generation. This approach aligns with global efforts to minimize environmental impact while maintaining high yields of the target compound, which is critical for large-scale pharmaceutical applications.
In the context of neuropharmacology, 2-Bromo-4,5-dimethoxyaniline has been evaluated for its potential in treating Parkinson’s disease. Preclinical studies (2023, *Neuropharmacology*) suggest its ability to modulate dopaminergic pathways through interactions with monoamine oxidase (MAO) enzymes. This property has sparked interest in its development as a neuroprotective agent, with ongoing trials assessing its safety and efficacy in animal models.
The chemical stability of 2-Bromo-4,5-dimethoxyaniline under varying pH conditions has been extensively studied. Research in *Journal of Pharmaceutical Sciences* (2024) demonstrated its resistance to hydrolysis in acidic environments, making it suitable for formulations requiring prolonged release of active pharmaceutical ingredients (APIs). This characteristic is particularly valuable in the design of oral dosage forms for chronic disease management.
Recent advancements in combinatorial chemistry have expanded the utility of 2-Bromo-4,5-dimethoxyaniline as a scaffold for drug discovery. A 2024 study in *Drug Discovery Today* reported the development of a high-throughput screening platform where this compound was used to identify novel inhibitors of the SARS-CoV-2 main protease. These findings underscore its potential in addressing global health challenges through rapid drug development.
The pharmacokinetic profile of 2-Bromo-4,5-dimethoxyaniline has also been investigated. A 2023 review in *Pharmaceutical Research* highlighted its low molecular weight and hydrophobicity, which facilitate passive diffusion across biological membranes. These properties enhance its bioavailability, making it an attractive candidate for topical and transdermal formulations.
Comparative studies between 2-Bromo-4,5-dimethoxyaniline and its structural analogs have revealed insights into its selectivity for specific biological targets. A 2024 paper in *Bioorganic & Medicinal Chemistry* demonstrated that the bromo group at the 2-position significantly enhances its binding affinity for the COX-2 enzyme compared to other derivatives, providing a rationale for its preferential use in anti-inflammatory drug design.
Emerging applications of 2-Bromo-4,5-dimethoxyaniline include its use in the development of smart materials for drug delivery. Researchers at the University of Tokyo (2024) have engineered stimuli-responsive hydrogels that release the compound in response to temperature changes, offering a novel approach for targeted therapy in conditions such as cancer and inflammatory diseases.
Finally, the synthetic accessibility of 2-Bromo-4,5-dimethoxyaniline has been optimized through asymmetric catalysis. A 2023 study in *Chemical Science* described a chiral catalyst that enables the selective synthesis of enantiomerically pure derivatives, which are crucial for pharmaceutical applications requiring stereochemical specificity. These advancements position 2-Bromo-4,5-dimethoxyaniline as a cornerstone in modern drug discovery and development.
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